molecular formula C7H7ClO2S B2716602 Methyl 2-(5-chlorothiophen-2-yl)acetate CAS No. 71637-28-0

Methyl 2-(5-chlorothiophen-2-yl)acetate

Cat. No.: B2716602
CAS No.: 71637-28-0
M. Wt: 190.64
InChI Key: UDCBKVJFXVVZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(5-chlorothiophen-2-yl)acetate” is a chemical compound with the CAS Number: 71637-28-0 . It has a molecular weight of 190.65 and its IUPAC name is methyl (5-chloro-2-thienyl)acetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7ClO2S . The InChI Code is 1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions . These include condensation reactions and reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 190.64.

Scientific Research Applications

Synthesis and Antimalarial Activity

Methyl 2-(5-chlorothiophen-2-yl)acetate has been utilized in the synthesis of antimalarial compounds. A study demonstrated the preparation of a series of compounds with significant antimalarial potency against Plasmodium berghei in mice. The study focused on the structure-activity relationships, showing a correlation between the substituents' size and electron donation capabilities and the compounds' antimalarial effectiveness (Werbel et al., 1986).

Production of Phenylacetic Acid Derivatives

Research on the fungal species Curvularia lunata highlighted its ability to produce phenylacetic acid derivatives when grown on a specific medium. This study suggests potential applications in natural product synthesis and antimicrobial activity investigation, although the specific derivatives mentioned did not show antimicrobial activity (Varma et al., 2006).

Antitumor Activities

This compound is also a precursor in synthesizing benzothiazoles with antitumor activities. Research into 2-(4-acylaminophenyl)benzothiazoles demonstrated their potent and selective antitumor activity, offering insights into the metabolism's role in the drugs' mechanism of action (Chua et al., 1999).

Grignard Reaction

An undergraduate organic experiment utilized this compound for synthesizing drug intermediates through the Grignard reaction. This educational approach fosters student interest in scientific research and experimental skills (Min, 2015).

Antimicrobial Agents

The compound has been involved in synthesizing new classes of antimicrobial agents. Research on 5-(alkylidene)thiophen-2(5H)-ones indicated their effectiveness in reducing biofilm formation by marine bacteria, showing potential applications in biofilm management and antimicrobial strategies (Benneche et al., 2011).

Safety and Hazards

“Methyl 2-(5-chlorothiophen-2-yl)acetate” is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-(5-chlorothiophen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBKVJFXVVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-28-0
Record name methyl 2-(5-chlorothiophen-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.